molecular formula C19H20BrNO3 B8515260 Ethyl 4-[(5-bromo-2-methyl-benzoyl)amino]-3,5-dimethyl-benzoate

Ethyl 4-[(5-bromo-2-methyl-benzoyl)amino]-3,5-dimethyl-benzoate

Cat. No. B8515260
M. Wt: 390.3 g/mol
InChI Key: ARULFPACDPOJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642768B2

Procedure details

To a solution of ethyl 4-[(5-bromo-2-methyl-benzoyl)amino]-3,5-dimethyl-benzoate (0.5 g, 1.28 mmol), 1,4-dioxa-8-azaspiro(4.5)decane (0.22 g, 1.54 mmol) and Cs2CO3 (1.25 g, 3.84 mmol) in THF (10 ml) is added Pd(OAc)2 (0.04 g, 0.19 mmol) followed by racemic-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (119.7 mg, 0.19 mmol). The reaction mixture is purged with nitrogen for 5 minutes and then heated at 90° C. After 16 hours, the reaction is cooled to ambient temperature and diluted with ammonium chloride and extracted twice with EtOAc. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) using 0-100% ethyl acetate in hexane to afford the title compound as a brown solid (0.21 g, 36.2%). Mass spectrum (m/z): 453.2 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
119.7 mg
Type
reactant
Reaction Step Two
Yield
36.2%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([CH3:24])=[C:6]([CH:23]=1)[C:7]([NH:9][C:10]1[C:20]([CH3:21])=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][C:11]=1[CH3:22])=[O:8].[O:25]1[C:29]2([CH2:34][CH2:33][NH:32][CH2:31][CH2:30]2)[O:28][CH2:27][CH2:26]1.C([O-])([O-])=O.[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[O:25]1[C:29]2([CH2:34][CH2:33][N:32]([C:2]3[CH:3]=[CH:4][C:5]([CH3:24])=[C:6]([CH:23]=3)[C:7]([NH:9][C:10]3[C:20]([CH3:21])=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][C:11]=3[CH3:22])=[O:8])[CH2:31][CH2:30]2)[O:28][CH2:27][CH2:26]1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)NC2=C(C=C(C(=O)OCC)C=C2C)C)C1)C
Name
Quantity
0.22 g
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
1.25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.04 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
119.7 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is purged with nitrogen for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled to ambient temperature
ADDITION
Type
ADDITION
Details
diluted with ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by flash chromatography (silica gel)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1CCOC12CCN(CC2)C=2C=CC(=C(C(=O)NC1=C(C=C(C(=O)OCC)C=C1C)C)C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 36.2%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.